(S)-dihydrocamalexic acid

Description

Structure

3D Structure

Properties

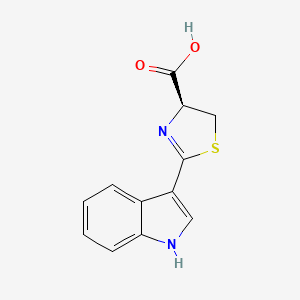

Molecular Formula |

C12H10N2O2S |

|---|---|

Molecular Weight |

246.29 g/mol |

IUPAC Name |

(4S)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m1/s1 |

InChI Key |

GTTVJFCVXYCPHB-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of S Dihydrocamalexic Acid

Tryptophan as the Primary Precursor for Indolic Metabolites

The biosynthesis of a vast array of indolic secondary metabolites in plants, including (S)-dihydrocamalexic acid, originates from the essential amino acid tryptophan. pnas.orgresearchgate.netapsnet.orgnih.govmdpi.com Tryptophan serves as the foundational building block, providing the characteristic indole (B1671886) ring structure that is a hallmark of this class of compounds. pnas.orgresearchgate.net The commitment of tryptophan to this specific metabolic fate is a critical regulatory point in the production of defense compounds. In Arabidopsis, the synthesis of camalexin (B168466) is indeed derived from tryptophan. nih.gov

Conversion to Indole-3-acetaldoxime (IAOx)

The initial and rate-limiting step in the pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgresearchgate.net This reaction is a critical juncture, directing tryptophan away from primary metabolism and into specialized secondary metabolic pathways.

Role of Cytochrome P450 Enzymes (e.g., CYP79B2, CYP79B3)

This pivotal conversion is catalyzed by two functionally redundant cytochrome P450 enzymes, CYP79B2 and CYP79B3. pnas.orgfrontiersin.orgnih.govnih.govnih.gov These enzymes are responsible for the N-hydroxylation of tryptophan to produce IAOx. pnas.orgnih.gov Studies have shown that double knockout mutants of cyp79b2 and cyp79b3 are devoid of camalexin, underscoring the essential role of these enzymes in the biosynthetic pathway. pnas.orgtulane.edu While both enzymes contribute to the IAOx pool, the transcript level of CYP79B2 is notably increased upon induction of camalexin synthesis, suggesting it plays a more prominent role in this specific defense response. pnas.orgtulane.edu

IAOx as a Branch Point in Plant Metabolic Pathways

Indole-3-acetaldoxime is a significant metabolic branch point, standing at the crossroads of several important pathways. pnas.orgtulane.eduresearchgate.netresearchgate.netnih.gov Besides being a precursor for camalexin, IAOx is also channeled into the biosynthesis of indole glucosinolates, another class of defense compounds, and the plant hormone auxin (indole-3-acetic acid). pnas.orgpnas.orgnih.gov The allocation of IAOx between these pathways is tightly regulated, allowing the plant to mount an appropriate response to various internal and external stimuli. The existence of this branch point highlights the metabolic plasticity of plants and their ability to efficiently utilize central intermediates for diverse physiological needs. pnas.org

Formation of Indole-3-acetonitrile (B3204565) (IAN) from IAOx

Following its synthesis, IAOx is converted to indole-3-acetonitrile (IAN) through a dehydration reaction. frontiersin.org This step further commits the metabolic flow towards the production of camalexin and other nitrile-containing compounds.

Enzymatic Conversion by Specific Cytochrome P450 Enzymes (e.g., CYP71A12, CYP71A13)

The dehydration of IAOx to IAN is catalyzed by another set of cytochrome P450 enzymes, namely CYP71A12 and CYP71A13. frontiersin.orgoup.com Both enzymes are involved in this conversion, and their expression is induced by pathogen infection or stress signals. While both contribute, CYP71A13 is considered a key enzyme in camalexin biosynthesis. researchgate.net Double mutants of cyp71a12 and cyp71a13 show a significant reduction in camalexin levels, confirming the crucial role of these enzymes in the pathway. researchgate.net

Integration of Cysteine or Cysteine Metabolites

The final stages leading to the formation of this compound involve the incorporation of a sulfur-containing molecule, derived from the amino acid cysteine. researchgate.net This step is characteristic of the biosynthesis of many sulfur-containing defense compounds in cruciferous plants.

The pathway proceeds through the conjugation of IAN with glutathione (B108866) (GSH), a cysteine-containing tripeptide, a reaction catalyzed by glutathione S-transferases such as GSTF6. frontiersin.orgresearchgate.net The resulting glutathione conjugate, GSH(IAN), is then catabolized to form a cysteine conjugate, Cys(IAN). frontiersin.org This Cys(IAN) intermediate is the direct substrate for the subsequent cyclization reaction. oup.com

The enzyme CYP71B15, also known as PAD3, plays a multifunctional role in the final steps. It first catalyzes the cyclization of Cys(IAN) to form dihydrocamalexic acid. oup.comoup.com Subsequently, the same enzyme, CYP71B15 (PAD3), catalyzes the final oxidative decarboxylation of this compound to produce camalexin. portlandpress.comnih.govcapes.gov.brnih.gov The (S)-enantiomer of dihydrocamalexic acid, which is derived from the natural L-cysteine, is the preferred substrate for this final conversion. portlandpress.comnih.gov

Table of Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Cytochrome P450 79B2 | CYP79B2 | Converts tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgfrontiersin.orgnih.gov |

| Cytochrome P450 79B3 | CYP79B3 | Converts tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgfrontiersin.orgnih.gov |

| Cytochrome P450 71A12 | CYP71A12 | Dehydrates IAOx to form indole-3-acetonitrile (IAN). frontiersin.org |

| Cytochrome P450 71A13 | CYP71A13 | Dehydrates IAOx to form indole-3-acetonitrile (IAN). frontiersin.org |

| Glutathione S-transferase F6 | GSTF6 | Catalyzes the conjugation of glutathione (GSH) with IAN. frontiersin.orgresearchgate.net |

| Cytochrome P450 71B15 | CYP71B15 (PAD3) | Catalyzes the cyclization of Cys(IAN) to dihydrocamalexic acid and its subsequent conversion to camalexin. oup.comoup.comnih.gov |

Role of Cysteine in Thiazole (B1198619) Ring Formation

Early research identified the amino acid cysteine as the biosynthetic precursor for the thiazole ring of camalexin. nih.gov However, more recent studies have refined this understanding, demonstrating that cysteine is not directly incorporated. Instead, the tripeptide glutathione (GSH), which contains a cysteine residue, serves as the primary sulfur donor for the formation of the thiazole ring. researchgate.netnih.govnih.gov The entire N-C-C-S backbone of the dihydrothiazole ring is derived from the cysteine that is part of the glutathione molecule. wikipedia.org The conversion of an indole intermediate conjugated with cysteine, specifically cysteine-indole-3-acetonitrile (Cys(IAN)), leads to the formation of dihydrocamalexic acid. nih.govdntb.gov.uanih.gov

Uncharacterized Steps Leading to this compound

While significant progress has been made in elucidating the camalexin biosynthetic pathway, the specific enzymatic steps that convert indole-3-acetonitrile (IAN) into this compound are not yet fully characterized. wikipedia.orgbu.edu The transformation involves the conjugation of IAN with glutathione and subsequent processing to form the dihydrothiazole ring structure. bu.edu The pathway from indole-3-acetaldoxime (IAOx), a precursor to IAN, to dihydrocamalexic acid remains to be completely resolved. nih.govcapes.gov.br

Proposed Intermediates and Reaction Mechanisms

Research has identified several key intermediates that accumulate in mutant plants unable to complete the biosynthetic pathway, providing insight into the uncharacterized steps.

This compound itself was identified as a likely intermediate as it accumulates in pad3 mutant plants, which are deficient in the enzyme that catalyzes the final step of camalexin synthesis. nih.govcapes.gov.brresearchgate.net Furthermore, feeding this compound to cyp79b2/cyp79b3 mutants, which cannot produce upstream precursors, restored camalexin production. nih.govcapes.gov.br

Cysteine-indole-3-acetonitrile (Cys(IAN)) has been identified as the direct substrate for the enzyme CYP71B15 (also known as PAD3). nih.govoup.com This enzyme surprisingly catalyzes both the formation of the thiazoline (B8809763) ring from Cys(IAN) to produce dihydrocamalexic acid (DHCA) and the subsequent conversion of DHCA to camalexin. nih.govoup.com The accumulation of Cys(IAN) in pad3 mutants and its ability to rescue camalexin synthesis in other mutants support its role as a direct precursor. nih.gov

Glutathione-indole-3-acetonitrile (GSH(IAN)) and its breakdown products, γ-glutamylcysteine-indole-3-acetonitrile (γGluCys(IAN)) and (IAN)CysGly, have also been confirmed as intermediates in the pathway. nih.govdntb.gov.uanih.gov

The proposed mechanism involves the cyclization of Cys(IAN) catalyzed by CYP71B15 to form the dihydrothiazole ring of dihydrocamalexic acid, a reaction that involves the release of cyanide. nih.gov

Role of Glutathione Conjugation

The involvement of glutathione is a critical and now well-established part of the pathway. It has been demonstrated that glutathione, rather than free cysteine, is the molecule that conjugates with indole-3-acetonitrile (IAN). nih.govnih.gov

This conjugation step is catalyzed by a specific glutathione S-transferase, GSTF6. nih.govresearchgate.netdntb.gov.ua Overexpression of the GSTF6 gene leads to increased camalexin production, while its knockout reduces it. nih.govdntb.gov.ua Following conjugation, the resulting GSH(IAN) molecule is processed. The γ-glutamyl and glycinyl residues are sequentially cleaved by peptidases, such as γ-glutamyl peptidases (GGP1 and GGP3) and potentially phytochelatin (B1628973) synthase (PCS), to release the Cys(IAN) intermediate. nih.govdntb.gov.uanih.govnih.gov This Cys(IAN) then serves as the substrate for the final steps of synthesis. nih.gov

Stereoselectivity in this compound Formation

The biosynthesis of camalexin exhibits a notable degree of stereoselectivity. The enzyme responsible for the final conversion step, CYP71B15 (PAD3), shows a distinct preference for the (S)-enantiomer of dihydrocamalexic acid. nih.govcapes.gov.brnih.govresearchgate.net When recombinant CYP71B15 expressed in yeast was tested, it efficiently catalyzed the conversion of this compound to camalexin. nih.govcapes.gov.br This stereopreference is rooted in the use of the naturally occurring L-cysteine (which has S-configuration at its α-carbon) in the formation of the thiazole ring precursor. portlandpress.com While both enantiomers of dihydrocamalexic acid can be metabolized to camalexin, the reaction is significantly more efficient with the (S)-form. portlandpress.com

Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound

| Component | Name/Abbreviation | Role in Biosynthesis | References |

|---|---|---|---|

| Enzyme | Glutathione S-Transferase 6 (GSTF6) | Catalyzes the conjugation of glutathione (GSH) to indole-3-acetonitrile (IAN). | nih.govresearchgate.netdntb.gov.ua |

| Enzyme | γ-Glutamyl Peptidase (GGP1/GGP3) | Involved in the breakdown of the glutathione conjugate (GSH(IAN)) to Cys(IAN). | nih.govnih.gov |

| Enzyme | Cytochrome P450 71B15 (CYP71B15/PAD3) | Catalyzes the conversion of Cys(IAN) to dihydrocamalexic acid and its subsequent conversion to camalexin. | nih.govnih.govoup.com |

| Intermediate | Indole-3-acetonitrile (IAN) | Indolic precursor that conjugates with glutathione. | nih.govresearchgate.netdntb.gov.ua |

| Intermediate | Glutathione-indole-3-acetonitrile (GSH(IAN)) | The initial product of glutathione conjugation. | nih.govdntb.gov.uanih.gov |

| Intermediate | Cysteine-indole-3-acetonitrile (Cys(IAN)) | The direct precursor to this compound. | nih.govoup.com |

Enzymatic Conversion and Catalysis of S Dihydrocamalexic Acid to Camalexin

Identification of Key Catalytic Enzymes

Research has conclusively identified a single enzyme responsible for the terminal step in camalexin (B168466) production in the model plant Arabidopsis thaliana. nih.govportlandpress.com The deficiency of this enzyme leads to the accumulation of the substrate, dihydrocamalexic acid, and a failure to produce camalexin. nih.govresearchgate.netnih.gov

The key enzyme that facilitates the conversion of dihydrocamalexic acid to camalexin is the cytochrome P450 monooxygenase CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3). nih.govportlandpress.comnih.govcapes.gov.br The gene PAD3 was first identified through genetic screens of Arabidopsis mutants that were unable to produce camalexin. portlandpress.comoup.com These pad3 mutants accumulate dihydrocamalexic acid, particularly after being challenged with pathogens or abiotic elicitors like silver nitrate (B79036), which normally induce camalexin synthesis. nih.govportlandpress.comresearchgate.netnih.gov

The function of CYP71B15 (PAD3) as the catalyst for the final biosynthetic step was confirmed through experiments using recombinant CYP71B15 expressed in yeast. nih.govportlandpress.comcapes.gov.brresearchgate.net Microsomes isolated from these yeast cultures were shown to convert dihydrocamalexic acid into camalexin. nih.govportlandpress.com This activity was absent in microsomes from yeast with an empty vector control or from pad3 mutant plants, confirming that CYP71B15 (PAD3) is essential for this reaction. nih.govnih.gov More recent studies have revealed that CYP71B15 is a multifunctional enzyme, also capable of catalyzing the formation of dihydrocamalexic acid from an earlier precursor, Cys(IAN). oup.comoup.comresearchgate.net

Enzymatic Reaction Mechanism

The conversion of dihydrocamalexic acid to camalexin by CYP71B15 (PAD3) is an unusual and complex reaction for a cytochrome P450 enzyme. It involves a simultaneous oxidative decarboxylation and the formation of a carbon-carbon double bond.

The reaction catalyzed by CYP71B15 is a novel oxidative decarboxylation. nih.govresearchgate.netnih.gov In this single enzymatic step, the carboxylic acid group at the C-4 position of the dihydrothiazole ring is removed as carbon dioxide, and a double bond is concurrently introduced between the C-4 and C-5 atoms of the ring. nih.gov This transformation converts the dihydrothiazole ring of the precursor into the thiazole (B1198619) ring characteristic of camalexin. wikipedia.org This specific type of reaction, involving both decarboxylation and C-C double bond formation, is a unique function for a plant cytochrome P450 enzyme described to date. nih.govresearchgate.net

As is characteristic of most cytochrome P450-mediated reactions, the catalytic activity of CYP71B15 is dependent on the presence of a reducing agent. oup.com The conversion of dihydrocamalexic acid to camalexin specifically requires Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor. nih.govportlandpress.comresearchgate.net Experiments using yeast microsomes expressing CYP71B15 demonstrated that the formation of camalexin occurred only in the presence of NADPH; no enzymatic activity was observed in its absence. nih.govresearchgate.net

A mechanistic model has been proposed to explain the unusual chemistry performed by CYP71B15. nih.gov It is suggested that the reaction cycle involves a highly reactive quinquivalent oxoiron (Fe(V)=O) species within the enzyme's heme-thiolate active site. nih.gov According to this model, the process begins with the abstraction of a hydride ion from the C-5 position of the dihydrocamalexic acid's thiazole ring by the oxoiron intermediate. nih.gov This initial step is thought to generate an unstable intermediate that then undergoes a rapid, spontaneous liberation of carbon dioxide, resulting in the formation of the stable C-4/C-5 carbon-carbon double bond found in the final camalexin product. nih.govportlandpress.com

Role of NADPH

Substrate Specificity and Enantiomeric Preference

CYP71B15 (PAD3) can metabolize both enantiomers of dihydrocamalexic acid, but it exhibits a distinct preference for the naturally occurring (S)-enantiomer. nih.govportlandpress.comresearchgate.net The (S)-enantiomer is derived from the proteinogenic amino acid L-cysteine. portlandpress.com While (R)-dihydrocamalexic acid can also serve as a substrate, the enzyme's catalytic efficiency is significantly higher with (S)-dihydrocamalexic acid. nih.govresearchgate.net

This preference is demonstrated by the enzyme's kinetic properties. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, is consistently lower for the (S)-enantiomer, indicating a higher affinity. nih.govresearchgate.net

Table 1: Kinetic Properties of CYP71B15 (PAD3) with Dihydrocamalexic Acid Enantiomers

| Enzyme Source | Substrate | Apparent Km (µM) |

| Recombinant (Yeast Microsomes) | This compound | 26.8 ± 1.6 nih.govresearchgate.net |

| Recombinant (Yeast Microsomes) | (R)-dihydrocamalexic acid | 45.5 ± 5.2 nih.govresearchgate.net |

| Native (Arabidopsis Microsomes) | This compound | 26.7 ± 2.5 nih.govresearchgate.net |

| Native (Arabidopsis Microsomes) | (R)-dihydrocamalexic acid | 67.7 ± 3.6 researchgate.netresearchgate.net |

The catalytic efficiency for the (R)-enantiomer in Arabidopsis microsomes was found to be only about 36% of that for the (S)-enantiomer, which further underscores the enzyme's preference for the natural substrate. researchgate.netresearchgate.net

Preference for (S)-Enantiomer of Dihydrocamalexic Acid

The enzyme CYP71B15 shows a distinct preference for the (S)-enantiomer of dihydrocamalexic acid. capes.gov.brnih.govresearchgate.net This stereopreference is significant as the (S)-enantiomer is derived from the naturally occurring amino acid L-cysteine. portlandpress.com Studies using recombinant CYP71B15 expressed in yeast, as well as microsomes isolated from Arabidopsis thaliana leaves, have confirmed that the conversion to camalexin is more efficient with the this compound substrate compared to its (R)-enantiomer. nih.govresearchgate.netportlandpress.com

When cyp79b2/cyp79b3 knockout mutants, which are deficient in camalexin production, were supplied with this compound, they were able to synthesize wild-type levels of camalexin, demonstrating its role as a direct precursor. nih.govresearchgate.net

Conversion of Both Enantiomers

While CYP71B15 preferentially metabolizes the (S)-enantiomer, it is capable of catalyzing the conversion of both (S)- and (R)-dihydrocamalexic acid into camalexin. nih.govportlandpress.comresearchgate.net The (R)-enantiomer, which is derived from the non-proteinogenic D-cysteine, is converted to camalexin, but to a lesser extent. nih.gov

In experiments where the two enantiomers were supplied to cyp79b2/cyp79b3 mutant rosette leaves, the production of camalexin was significantly different. Leaves incubated with a 100 μM solution of this compound produced approximately 11.6 ± 4.8 μg g⁻¹ of camalexin. nih.govresearchgate.net In contrast, leaves supplied with the same concentration of (R)-dihydrocamalexic acid produced only 4.2 ± 0.6 μg g⁻¹ of camalexin. nih.govresearchgate.net This confirms that while both enantiomers can serve as substrates, the catalytic efficiency is markedly higher for the naturally derived (S)-form. nih.govresearchgate.net

| Enantiomer Supplied (100 µM) | Camalexin Produced (µg g⁻¹) | Reference |

|---|---|---|

| This compound | 11.6 ± 4.8 | nih.govresearchgate.net |

| (R)-Dihydrocamalexic acid | 4.2 ± 0.6 | nih.govresearchgate.net |

Enzyme Kinetics and Apparent Kₘ Values

The kinetic properties of CYP71B15 have been investigated using enzyme preparations from different sources, revealing the basis for its substrate preference. The apparent Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, is consistently lower for this compound, signifying a higher affinity. nih.govresearchgate.net

Studies using microsomes from yeast heterologously expressing CYP71B15 determined an apparent Kₘ of 26.8 ± 1.6 μM for this compound. nih.gov For the (R)-enantiomer, the apparent Kₘ was found to be 45.5 ± 5.2 μM, indicating a lower affinity. nih.gov

| Enzyme Source | Substrate | Apparent Kₘ (µM) | Reference |

|---|---|---|---|

| Yeast Microsomes expressing CYP71B15 | This compound | 26.8 ± 1.6 | nih.gov |

| (R)-Dihydrocamalexic acid | 45.5 ± 5.2 | nih.gov | |

| Arabidopsis (Col-0) Microsomes | This compound | 26.7 ± 2.5 | researchgate.netresearchgate.net |

| (R)-Dihydrocamalexic acid | 67.7 ± 3.6 | researchgate.netresearchgate.net |

Genetic Regulation of S Dihydrocamalexic Acid Biosynthesis

Transcriptional Control of Biosynthetic Genes

The expression of genes involved in the (S)-dihydrocamalexic acid pathway is characterized by rapid, coordinated induction and precise spatial control, concentrating the defense response where it is most needed.

The biosynthesis of this compound and its subsequent conversion to camalexin (B168466) involves several enzymatic steps catalyzed by cytochrome P450 monooxygenases, among other enzymes. The genes encoding these enzymes are co-ordinately induced in response to various stimuli, including pathogen infection and treatment with elicitors like silver nitrate (B79036). portlandpress.comfrontiersin.org

Key genes in this pathway include CYP79B2, which is involved in the initial conversion of tryptophan to indole-3-acetaldoxime (IAOx), a shared precursor for both camalexin and indolic glucosinolates. portlandpress.comfrontiersin.org Another crucial gene, CYP71B15 (also known as PHYTOALEXIN DEFICIENT 3 or PAD3), catalyzes the final two steps of the pathway: the conversion of Cys(IAN) to this compound and its subsequent oxidative decarboxylation to camalexin. oup.comuni-koeln.de Studies have shown that upon induction, the transcript levels of CYP79B2 and CYP71B15 are significantly and concertedly upregulated, ensuring an efficient metabolic flux towards camalexin production. portlandpress.comwiley.com This coordinated expression suggests the presence of common regulatory elements in the promoters of these genes that are targeted by the same or interconnected signaling pathways. portlandpress.com

A hallmark of the camalexin biosynthetic pathway is the strict localization of gene expression to the sites of pathogen application or stress. portlandpress.comfrontiersin.org This spatial restriction prevents a costly systemic activation of defense metabolism and concentrates the antimicrobial compounds where they are most effective.

Reporter-gene analyses, using constructs where the promoters of CYP79B2 and CYP71B15 are fused to a reporter gene like β-glucuronidase (GUS), have provided clear visual evidence of this phenomenon. researchgate.netnih.gov Following infection with fungi such as Alternaria alternata or bacteria like Pseudomonas syringae, or after application of silver nitrate, strong GUS activity is observed specifically in the treated areas of leaves and roots. portlandpress.comresearchgate.netnih.gov Quantitative RT-PCR analyses have confirmed that the transcripts of these biosynthetic genes are highly elevated locally in the infected zone. portlandpress.com This localized induction matches the observed accumulation pattern of camalexin, indicating that the entire biosynthetic pathway is co-localized and that there is no significant transport of this compound or other intermediates over long distances. frontiersin.orgresearchgate.netnih.gov

Coordinated Induction of Pathway Genes (e.g., CYP79B2, CYP71B15)

Hormonal Regulation of Pathway Induction

The synthesis of this compound is tightly controlled by plant defense hormones, which orchestrate the plant's response to pathogens and other environmental stresses.

Interplay with Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA) Signaling

The plant hormones salicylic acid (SA) and jasmonic acid (JA) are central to the regulation of plant immunity, often acting antagonistically to fine-tune defense responses. nih.govresearchgate.netoup.com The SA pathway is typically associated with defense against biotrophic and hemibiotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insect herbivores. oup.com

The induction of the camalexin biosynthetic pathway, and thus the production of this compound, is influenced by the crosstalk between SA and JA signaling. nih.govresearchgate.net Generally, there is an antagonistic relationship where SA can suppress JA-responsive gene expression, and conversely, JA can inhibit SA accumulation. nih.govuu.nl For instance, SA has been shown to inhibit the expression of JA-responsive marker genes. nih.gov However, the outcome of this interaction can be highly dependent on the specific pathogen and environmental context. oup.com The activation of defense responses leading to the production of phytoalexins like camalexin often requires intact SA and JA signaling pathways, indicating that a complex, coordinated regulation rather than simple antagonism is at play. oup.comnih.gov

Influence of Auxins and Abscisic Acid (ABA)

Auxins and abscisic acid (ABA) are critical phytohormones that regulate a wide array of plant growth and developmental processes, and they also interact with defense signaling pathways. nih.govmdpi.com High concentrations of auxin have been shown to induce ethylene (B1197577) production, which in turn can trigger ABA biosynthesis. nih.gov

ABA is known as a "stress hormone" and its biosynthesis is often required for the full effects of auxin on processes like hypocotyl elongation. nih.govbiorxiv.org Some zinc finger proteins, which regulate transcription, are themselves regulated by hormones like ABA. nih.gov The interplay between these hormones is complex; for example, enhanced ABA levels may suppress SA biosynthesis and signaling. oup.com Indole-3-acetaldoxime, the precursor for both the phytoalexin camalexin and the primary auxin, indole-3-acetic acid (IAA), represents a key metabolic branch point. oup.com This connection suggests that hormonal regulation by auxins and ABA can directly impact the flux of metabolites into the this compound biosynthetic pathway, thereby modulating the plant's defense capacity.

Mutational Analysis of Regulatory Components

The study of mutants has been instrumental in dissecting the genetic control of this compound biosynthesis and identifying key enzymatic and regulatory steps.

pad3 Mutant Phenotype and Dihydrocamalexic Acid Accumulation

The phytoalexin deficient 3 (pad3) mutant of Arabidopsis thaliana was identified in screens for plants with reduced camalexin levels following pathogen challenge. oup.comresearchgate.net The PAD3 gene encodes the cytochrome P450 enzyme CYP71B15, which was shown to catalyze the final step in camalexin biosynthesis: the oxidative decarboxylation of this compound to camalexin. nih.govcapes.gov.br

Consequently, pad3 mutants are unable to produce camalexin. nih.gov Instead, they accumulate its immediate precursor, this compound. oup.com Following induction with silver nitrate, a chemical elicitor of the camalexin pathway, pad3 mutant leaves accumulate approximately five times more dihydrocamalexic acid compared to wild-type leaves, where the compound is typically undetectable. researchgate.netresearchgate.net This accumulation confirms that this compound is the substrate for the PAD3 enzyme and a key intermediate in the camalexin biosynthetic pathway. nih.gov The inability of microsomes from induced pad3 mutants to convert dihydrocamalexic acid to camalexin further solidifies the function of PAD3. nih.gov

Table 1: Dihydrocamalexic Acid Accumulation in pad3 Mutant

| Genotype | Treatment | This compound Level | Reference |

|---|---|---|---|

| Wild-Type | Silver Nitrate | Low / Trace amounts | researchgate.net |

| pad3 Mutant | Silver Nitrate | ~5-fold increase compared to wild-type | researchgate.netresearchgate.net |

| Wild-Type | Control (no treatment) | Undetectable | researchgate.net |

| pad3 Mutant | Control (no treatment) | Undetectable | researchgate.net |

pad5 Mutant and its Implications

Similar to pad3, the phytoalexin deficient 5 (pad5) mutant was also identified as being deficient in camalexin production. researchgate.netscispace.com Studies have shown that, like pad3, the pad5 mutant releases elevated levels of dihydrocamalexic acid into its environment, such as the soil or root culture liquid. researchgate.netnih.govresearchgate.net

cyp79b2/cyp79b3 Double Knockout Mutants and Rescue Experiments

The genetic regulation of this compound biosynthesis is intrinsically linked to the synthesis of its upstream precursors. In Arabidopsis thaliana, the cytochrome P450 enzymes CYP79B2 and CYP79B3 play a critical and redundant role in the initial conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govnih.govportlandpress.com This reaction is the gateway for the production of a variety of tryptophan-derived secondary metabolites, including indole (B1671886) glucosinolates and the phytoalexin camalexin, for which this compound is an intermediate. nih.govoup.commpg.de

Research utilizing knockout mutants has been instrumental in elucidating this pathway. While single cyp79b2 or cyp79b3 mutants show only a modest reduction in indole-derived compounds, the cyp79b2/cyp79b3 double knockout mutant exhibits a drastic phenotype. nih.govresearchgate.net These double mutants are completely devoid of camalexin and indole glucosinolates, demonstrating that CYP79B2 and CYP79B3 are essential for producing the common precursor, IAOx, and that no other enzymes significantly contribute to this step. portlandpress.commpg.depnas.orgosti.gov The inability of the cyp79b2/cyp79b3 mutant to synthesize IAOx means that the entire downstream biosynthetic pathway, including the formation of this compound, is halted. oup.com

The camalexin-deficient phenotype of the cyp79b2/cyp79b3 double mutant provides a powerful tool for verifying downstream intermediates through rescue (complementation) experiments. oup.com By exogenously applying compounds suspected to be part of the biosynthetic pathway to the mutant, researchers can determine if camalexin production is restored. This approach effectively bypasses the genetic block at the CYP79B2/B3 stage.

Key rescue experiments have confirmed the role of dihydrocamalexic acid as a direct precursor to camalexin. When silver nitrate-treated leaves of the cyp79b2/cyp79b3 mutant were supplied with this compound, they successfully synthesized camalexin to levels comparable to those found in wild-type plants. nih.govresearchgate.netresearchgate.net This finding unequivocally places dihydrocamalexic acid downstream of IAOx and establishes it as a key intermediate in the final stages of camalexin biosynthesis.

Further studies investigated the stereospecificity of the final biosynthetic step. When the (R)-enantiomer of dihydrocamalexic acid was supplied to the cyp79b2/cyp79b3 mutant, it was also converted to camalexin, but significantly less efficiently than the (S)-enantiomer. nih.gov This indicates a preference for the (S)-enantiomer by the downstream enzyme, CYP71B15 (PAD3), which catalyzes the conversion of dihydrocamalexic acid to camalexin. portlandpress.comnih.govnih.gov

The results of these rescue experiments are summarized in the table below.

Data Table: Rescue of Camalexin Biosynthesis in cyp79b2/cyp79b3 Mutants

This table details the outcomes of rescue experiments where intermediates were exogenously supplied to the camalexin-deficient cyp79b2/cyp79b3 double knockout mutant.

| Mutant Background | Compound Applied (100 µM) | Camalexin Produced (µg g⁻¹) | Outcome | Reference |

| cyp79b2/cyp79b3 | This compound | 11.6 ± 4.8 | Complementation to wild-type levels | nih.gov |

| cyp79b2/cyp79b3 | (R)-dihydrocamalexic acid | 4.2 ± 0.6 | Partial complementation | nih.gov |

| cyp79b2/cyp79b3 | None (control) | Not detectable | No camalexin synthesis | portlandpress.comoup.com |

| Wild-Type (Col-0) | None (control) | ~11.6 | Normal wild-type synthesis | nih.gov |

Physiological Roles and Contributions to Plant Defense Mechanisms

Accumulation Patterns in Response to Biotic and Abiotic Stresses

The synthesis and accumulation of (S)-dihydrocamalexic acid are tightly regulated and are significantly induced by both biological and non-biological stressors, indicating its integral role in the plant's inducible defense system.

This compound is a known precursor to camalexin (B168466), the primary phytoalexin in Arabidopsis, which is produced in response to a wide array of pathogens. nih.gov Following infection, the biosynthetic pathway leading to and including this compound is activated.

Pseudomonas syringae : Infection with this bacterial pathogen induces the synthesis of camalexin, which involves the production of this compound as an intermediate. nih.govoup.com Studies on Arabidopsis mutants have shown that while the final product, camalexin, is important for resistance to some pathogens, its absence in pad3 mutants (which are deficient in converting dihydrocamalexic acid to camalexin) does not compromise resistance to P. syringae. researchgate.net Metabolite profiling has confirmed the accumulation of dihydrocamalexic acid in response to P. syringae. researchgate.net

Phytophthora infestans : In plants challenged with the oomycete P. infestans, there is an accumulation of pathway intermediates. nih.gov Specifically, in pad3 mutant plants that cannot convert dihydrocamalexic acid to camalexin, the precursor Cys(IAN), which leads to dihydrocamalexic acid, accumulates upon infection. nih.gov

Alternaria alternata : Fungal pathogens are potent inducers of the camalexin pathway. Following infection with Alternaria alternata, the expression of camalexin biosynthetic genes, including CYP71B15 (PAD3) which catalyzes the conversion of this compound, is strongly and locally induced at the site of infection. portlandpress.com This localized induction ensures that the defense compound is concentrated where it is most needed. researchgate.net

Botrytis cinerea : This necrotrophic fungus is a strong inducer of camalexin biosynthesis. portlandpress.comnih.gov Camalexin has been shown to inhibit the growth of certain B. cinerea isolates. nih.govresearchgate.net Consequently, the upregulation of genes involved in the pathway, including those responsible for producing the precursor this compound, is a key defense response against this pathogen. researchgate.netplos.org The enhanced susceptibility of camalexin-deficient mutants to B. cinerea underscores the importance of this pathway. nih.gov

Abiotic elicitors can mimic the effect of pathogen attacks, triggering the plant's defense chemistry. Silver nitrate (B79036) (AgNO₃) is a well-established chemical elicitor used experimentally to induce the camalexin biosynthetic pathway. nih.govportlandpress.com

When Arabidopsis plants are treated with silver nitrate, a significant accumulation of camalexin pathway intermediates occurs. nih.govcapes.gov.brnih.gov In mutant plants known as pad3, which lack the functional enzyme to convert dihydrocamalexic acid to camalexin, this precursor accumulates to high levels. researchgate.net Research has quantified this effect, showing that in silver nitrate-treated pad3 mutant leaves, dihydrocamalexic acid accumulated to a level approximately five times higher than in treated wild-type plants. researchgate.netnih.govresearchgate.net In untreated control leaves, the compound was undetectable. researchgate.netresearchgate.net This demonstrates that silver nitrate treatment strongly induces the synthesis of this compound.

Table 1: Relative Accumulation of Dihydrocamalexic Acid in Arabidopsis Leaves 18 Hours After Silver Nitrate Treatment

| Plant Genotype | Treatment | Dihydrocamalexic Acid Accumulation (Relative to Wild-Type) |

|---|---|---|

| Wild-Type (Col-0) | Silver Nitrate | 1x |

| pad3 Mutant | Silver Nitrate | ~5x |

| Wild-Type (Col-0) | Control (None) | Undetectable |

Data synthesized from Schuhegger et al., 2006. researchgate.netnih.govresearchgate.net

Induction by Pathogen Infection (e.g., Pseudomonas syringae, Phytophthora infestans, Alternaria alternata, Botrytis cinerea)

Role as a Precursor to Camalexin, a Major Phytoalexin

The most well-defined role of this compound is as the penultimate intermediate in the biosynthesis of camalexin. researchgate.netnih.gov The conversion of this compound into camalexin is the final, critical step of the pathway. portlandpress.comcapes.gov.br This reaction is catalyzed by the cytochrome P450 enzyme CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3). researchgate.netnih.govportlandpress.comnih.gov

Studies using recombinant CYP71B15 enzyme expressed in yeast confirmed that it directly catalyzes the conversion of dihydrocamalexic acid to camalexin. nih.govcapes.gov.brnih.gov The enzyme shows a clear preference for the naturally occurring (S)-enantiomer, with an apparent Michaelis constant (Km) of 27 µM. portlandpress.com While the (R)-enantiomer can also be converted, the reaction is less efficient. researchgate.netnih.gov Further experiments using microsomes isolated from Arabidopsis leaves showed that those from wild-type and CYP71B15-overexpressing plants could perform the conversion, whereas microsomes from pad3 mutant leaves could not. nih.govresearchgate.netnih.gov

The essential role of this compound as a precursor was demonstrated through complementation experiments. Camalexin-deficient mutants (cyp79b2/cyp79b3) that cannot produce early precursors were supplied externally with this compound. This treatment successfully restored camalexin synthesis to wild-type levels, producing approximately 11.6 µg of camalexin per gram of tissue. researchgate.netnih.gov

Table 2: Camalexin Synthesis from Dihydrocamalexic Acid (DHCA) Enantiomers in Different Arabidopsis Genotypes

| Plant Genotype | Compound Supplied (100 µM) | Camalexin Produced (µg/g fresh weight) | Conclusion |

|---|---|---|---|

| cyp79b2/cyp79b3 | This compound | 11.6 ± 4.8 | DHCA is a precursor downstream of CYP79B2/B3. |

| cyp79b2/cyp79b3 | (R)-dihydrocamalexic acid | 4.2 ± 0.6 | The (S)-enantiomer is the preferred substrate. |

| pad3 | (S)- or (R)-dihydrocamalexic acid | ~0.5 | PAD3 is required for the conversion of DHCA to camalexin. |

Data based on findings from Schuhegger et al., 2006. researchgate.netnih.govresearchgate.net

As the direct precursor to camalexin, this compound is fundamentally significant to plant immunity. mdpi.com Camalexin itself is a crucial antimicrobial compound that contributes to broad-spectrum resistance against various pathogens, particularly necrotrophic fungi. nih.govresearchgate.net The entire biosynthetic pathway is a component of a sophisticated network of defense reactions that are induced upon pathogen recognition. nih.govresearchgate.net

The induction of the camalexin pathway, and thus the production of this compound, is part of the plant's defense signaling cascade. The genes responsible for the synthesis are often induced in a coordinated and localized manner at the site of pathogen attack, ensuring a rapid and targeted defense. portlandpress.com It has been suggested that in situations where the final conversion to camalexin is blocked (as in pad3 mutants), the accumulation of dihydrocamalexic acid itself might have a biological effect, potentially possessing some antimicrobial activity that could partially compensate for the lack of camalexin. nih.gov

Intercellular Localization and Functional Implications

The localization of defense compounds is critical to their function. For a compound to be effective against an invading pathogen, it must be present at the site of interaction. Many pathogens, including Pseudomonas syringae, initially colonize the apoplast, which is the intercellular space outside the plant cells. nih.gov

Metabolite profiling has revealed that dihydrocamalexic acid is present in the intercellular washing fluids (IWFs) of Arabidopsis leaves. researchgate.netmcmaster.cazenodo.org IWFs are experimental extracts of the apoplastic fluid, providing a snapshot of the chemical environment where early plant-pathogen interactions occur. nih.gov The growth of many pathogens is intercellular, meaning they grow in the spaces between plant cells. apsnet.org

Contribution to Age-Related Resistance

Age-Related Resistance (ARR) is a developmental process where mature plants exhibit enhanced resistance to pathogens to which they were susceptible at a younger age. mcmaster.cafrontiersin.org Research has identified a novel role for dihydrocamalexic acid (DHCA) in the ARR response of Arabidopsis against the bacterial pathogen Pseudomonas syringae. mcmaster.ca

Genetic and metabolomic studies have demonstrated that DHCA accumulates in the intercellular space of leaves in plants competent to mount an ARR response. mcmaster.ca This accumulation is significant as the intercellular space is a primary site of pathogen interaction and proliferation. Crucially, when exogenous DHCA was applied to the leaves of cyp71a12/cyp71a13 mutant plants, which are deficient in ARR, the resistance phenotype was restored. mcmaster.ca This finding confirms that intercellular DHCA is a direct contributor to this form of plant immunity. mcmaster.ca The mechanism of ARR is dependent on salicylic (B10762653) acid, and while the exact interplay is complex, the accumulation of defense compounds like DHCA in mature tissues is a key component of this heightened defensive state. mcmaster.caapsnet.orgresearchgate.net

Independent Contributions to Defense Beyond Conversion to Camalexin

While this compound is firmly established as the immediate precursor to the potent phytoalexin camalexin, evidence suggests its contribution to plant defense is not solely limited to this role. researchgate.netmcmaster.ca Studies investigating its direct effect on pathogens have found that DHCA itself possesses low antimicrobial activity against P. syringae. mcmaster.ca This indicates that its function in ARR is not primarily through direct toxicity to the bacteria.

Relationship to Other Indolic Compounds in Plant Defense

This compound is part of a broader network of tryptophan-derived secondary metabolites that are crucial for plant defense. chiro.orgbu.edu The biosynthesis of these compounds originates from tryptophan and diverges at key branch-point intermediates, leading to a diverse arsenal (B13267) of defensive molecules.

The first major branch point is indole-3-acetaldoxime (IAOx), synthesized from tryptophan by CYP79B2 and CYP79B3 enzymes. chiro.orgpnas.org IAOx serves as a precursor for three major classes of compounds:

Indole (B1671886) Glucosinolates: A class of defense compounds primarily active against herbivores. frontiersin.orgchiro.org

Indole-3-Acetic Acid (IAA): The primary plant auxin, a growth hormone that also has roles in modulating defense responses. chiro.orgpnas.org

Phytoalexins: Including camalexin, which are synthesized following the conversion of IAOx to indole-3-acetonitrile (B3204565) (IAN). frontiersin.orgfrontiersin.orgchiro.org

The pathway leading to this compound and camalexin shares its precursor, IAN, with another branch of indolic defense compounds. nih.govnih.gov Research has shown that IAN can also be converted into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) and their derivatives. nih.govnih.govresearchgate.net These compounds also accumulate in response to pathogen elicitors and contribute to the plant's defense. nih.govnih.gov For instance, indole-3-carboxylic acid has been shown to induce resistance against the necrotrophic fungus Plectosphaerella cucumerina by priming callose deposition, a cell-wall strengthening response, and this action is independent of camalexin. nih.govcaymanchem.com

The co-regulation and shared biosynthetic origins of these various indolic compounds, including this compound, indole-3-carboxylic acid, and camalexin, illustrate a sophisticated and integrated defense strategy where multiple related metabolites exert distinct but complementary protective functions. nih.govnih.govoup.com

Research Findings on this compound and Related Compounds

| Compound | Key Research Finding | Plant/Mutant Context | Reference |

|---|---|---|---|

| This compound | Accumulates in the intercellular space of mature leaves and contributes to Age-Related Resistance (ARR). | Arabidopsis thaliana (wild-type) | mcmaster.ca |

| This compound | Restores ARR in cyp71a12/cyp71a13 mutants when applied exogenously. | Arabidopsis thaliana (cyp71a12/cyp71a13) | mcmaster.ca |

| This compound | Is the preferred substrate for the enzyme CYP71B15 (PAD3) in the final step of camalexin biosynthesis. | Arabidopsis thaliana | portlandpress.comresearchgate.netnih.gov |

| Dihydrocamalexic acid | Accumulates approximately 5-fold in pad3 mutants compared to wild-type after elicitor treatment. | Arabidopsis thaliana (pad3 mutant) | researchgate.netnih.govresearchgate.net |

| Indole-3-carboxylic acid (I3CA) | Induces resistance and primes callose accumulation independently of camalexin. | Arabidopsis thaliana | nih.gov |

| Indole-3-carbaldehyde (ICHO) & Indole-3-carboxylic acid (ICOOH) | Accumulate to levels similar to camalexin after elicitor treatment, originating from the common precursor IAN. | Arabidopsis thaliana | nih.govnih.gov |

Enzymatic Conversion Data

| Enzyme | Substrate | Product | Apparent Km (Michaelis Constant) | Note | Reference |

|---|---|---|---|---|---|

| CYP71B15 (recombinant) | This compound | Camalexin | 26.8 ± 1.6 µM | Shows preference for the (S)-enantiomer. | nih.gov |

| CYP71B15 (recombinant) | (R)-dihydrocamalexic acid | Camalexin | 45.5 ± 5.2 µM | Less efficiently converted than the (S)-enantiomer. | nih.gov |

| CYP71B15 (microsomes from wild-type) | This compound | Camalexin | 26.7 ± 2.5 µM | Activity dependent on induction and functional CYP71B15. | researchgate.netnih.gov |

Metabolic Interconnections and Crosstalk with Other Pathways

Link to Indole (B1671886) Glucosinolate Biosynthesis

In plants of the Brassicaceae family, the pathway leading to (S)-dihydrocamalexic acid and camalexin (B168466) is closely connected to the biosynthesis of indole glucosinolates, a class of sulfur-containing defense compounds. mdpi.comnih.gov This relationship is defined by a shared biosynthetic intermediate, competition for this substrate, and a common evolutionary history.

The central point of convergence between the camalexin and indole glucosinolate pathways is the compound indole-3-acetaldoxime (IAOx). researchgate.netpnas.orgnih.gov Both pathways originate from the amino acid tryptophan. oup.comresearchgate.net In Arabidopsis thaliana, the cytochrome P450 enzymes CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to IAOx. pnas.orgoup.comportlandpress.com This step is essential for both camalexin and indole glucosinolate production, as demonstrated by the fact that cyp79b2/cyp79b3 double knockout mutants are unable to synthesize either class of compounds. pnas.orgoup.comportlandpress.com

IAOx thus represents a critical metabolic branch point. researchgate.netpnas.orgsrce.hr From this intermediate, the metabolic route can either proceed towards the synthesis of indole glucosinolates or be channeled into the camalexin biosynthetic pathway, where this compound is a key downstream product. researchgate.netoup.comunifr.ch

The distribution of IAOx between the competing pathways for camalexin and indole glucosinolate biosynthesis is tightly regulated, ensuring an appropriate defense response based on the nature of the stress or pathogen encountered. This metabolic flux is controlled by the differential expression and activity of key enzymes and transcription factors.

The enzyme CYP71A13 acts as a gatekeeper for the camalexin pathway by converting IAOx to indole-3-acetonitrile (B3204565) (IAN), the first committed step towards camalexin synthesis. nih.govoup.com Conversely, the cytochrome P450 enzyme CYP83B1 channels IAOx towards the indole glucosinolate pathway. pnas.orgnih.govresearchgate.net CYP83B1 has a very high affinity for IAOx, suggesting that the enzymes involved in camalexin synthesis must effectively compete for the shared substrate. pnas.org

Furthermore, blocking one pathway can enhance the other. For example, a mutation in CYP83A1, an enzyme in the aliphatic glucosinolate pathway, leads to higher levels of indole-derived compounds, including camalexin. harvard.edufrontiersin.org This suggests a complex crosstalk within the metabolic network where the flux of intermediates is rerouted when a specific branch is impeded. harvard.edufrontiersin.org

The biosynthetic and regulatory links between indole phytoalexins like camalexin and indole glucosinolates point to a common evolutionary origin. mdpi.comnih.govfrontiersin.org It is suggested that the camalexin biosynthesis pathway likely evolved from the more ancient indole glucosinolate pathway. nih.govresearchgate.net This hypothesis is supported by the sharing of early biosynthetic steps and regulatory components. researchgate.net

The diversity of sulfur-containing defense compounds in the Brassicaceae family may represent clade-specific branches of an ancestral biosynthetic pathway that was adapted and modified over evolutionary time. nih.gov The development of the camalexin pathway from the existing glucosinolate machinery appears to be a key evolutionary innovation in certain cruciferous plants, providing a distinct but related mechanism for defense. mdpi.comnih.gov

Competition for Substrates and Metabolic Flux Control

Interaction with Phytohormone Homeostasis

The synthesis of this compound and camalexin is not only linked to other secondary metabolites but is also deeply integrated with the signaling networks of major phytohormones. This crosstalk allows the plant to coordinate its defense responses with its growth and development programs.

The camalexin pathway is directly linked to the homeostasis of indole-3-acetic acid (IAA), the primary native auxin in plants, through the shared precursor IAOx. researchgate.netpnas.orgnih.gov IAOx serves as a metabolic hub, branching into the biosynthesis of camalexin, indole glucosinolates, and IAA. researchgate.netnih.govnih.gov

The flow of IAOx into IAA synthesis is a crucial aspect of auxin homeostasis. researchgate.netnih.gov Genetic evidence for this connection comes from mutants in the indole glucosinolate pathway. For instance, mutants with defects in the enzyme CYP83B1 (which directs IAOx to glucosinolates) or the SUR1 and SUR2 genes (also involved in glucosinolate synthesis) exhibit high-auxin phenotypes due to the increased channeling of the accumulated IAOx into the IAA biosynthesis pathway. pnas.orgnih.govnih.gov This demonstrates a competitive relationship where the metabolic flux through the camalexin and glucosinolate pathways can influence the amount of precursor available for auxin production. nih.gov While the precise route from IAOx to IAA is still being fully elucidated, indole-3-acetonitrile (IAN), an intermediate in camalexin synthesis, is also considered a potential precursor for IAA. nih.govoup.comnih.gov

The production of camalexin, and by extension its precursor this compound, is regulated by the canonical defense-related phytohormones: salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). plos.orguu.nl These signaling molecules form a complex network that allows plants to fine-tune their defenses against a wide range of pathogens. uu.nlnih.govresearchgate.net

Salicylic Acid (SA): The SA pathway, typically activated in response to biotrophic and hemibiotrophic pathogens, can induce the expression of camalexin biosynthetic genes and subsequent accumulation of the phytoalexin. plos.orgnih.gov For example, treatment with cerato-platanin, a fungal elicitor, was shown to trigger the SA-signaling pathway, leading to the biosynthesis of camalexin. plos.org

Ethylene (ET) and Jasmonic Acid (JA): The ET and JA pathways are often associated with defense against necrotrophic pathogens and herbivorous insects. plos.orgnih.gov These pathways can also positively regulate camalexin synthesis, often in concert. plos.org Activation of ET signaling, in combination with camalexin production, has been shown to be crucial for resistance against the necrotrophic fungus Botrytis cinerea. plos.org

There is often an antagonistic relationship between the SA and JA/ET signaling pathways. nih.govresearchgate.netoup.com This antagonism allows plants to prioritize one type of defense response over another. researchgate.net For instance, the activation of SA signaling can suppress JA-responsive genes. oup.com This complex crosstalk means that the induction of camalexin biosynthesis is highly context-dependent, influenced by the balance of these hormonal signals which is in turn dictated by the specific pathogen or stress encountered by the plant. nih.gov

Advanced Research Methodologies and Approaches for Studying S Dihydrocamalexic Acid

Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells and biological systems, has been instrumental in discovering and quantifying (S)-dihydrocamalexic acid. frontlinegenomics.comresearchgate.net These approaches allow for a comprehensive analysis of the metabolic changes that occur in plants, particularly in response to stress or genetic modification. oup.commdpi.com

High-resolution mass spectrometry (MS) provides highly accurate mass measurements, which is essential for determining the elemental composition of unknown metabolites and confirming the identity of known ones. frontlinegenomics.commolaid.com In the context of this compound research, high-resolution MS has been coupled with gas chromatography to definitively identify the product of its enzymatic conversion. researchgate.netnih.gov This technique confirmed that the product of the reaction catalyzed by the enzyme CYP71B15 was camalexin (B168466) by matching the exact molecular composition. nih.gov The calculated composition for camalexin (C₁₁H₈N₂S) is a mass of 200.04082, and the experimentally found mass was 200.04113, a close match that validates the product's identity. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. wikipedia.orgnih.gov It is particularly well-suited for analyzing complex biological extracts. wikipedia.org LC-MS has been a cornerstone technique for studying dihydrocamalexic acid. oup.com Researchers utilized LC-MS to analyze methanolic leaf extracts from Arabidopsis plants. researchgate.netnih.gov This analysis revealed that dihydrocamalexic acid accumulates significantly in phytoalexin deficient 3 (pad3) mutant plants compared to wild-type plants after being treated with silver nitrate (B79036) to induce a defense response. nih.govresearchgate.net Specifically, the compound accumulated approximately five-fold more in the pad3 mutant, providing strong evidence that dihydrocamalexic acid is a biosynthetic intermediate that precedes the step catalyzed by the PAD3 enzyme. researchgate.netnih.gov

| Plant Genotype | Treatment | Dihydrocamalexic Acid Detection | Key Finding | Reference |

|---|---|---|---|---|

| Wild-Type Arabidopsis | Silver Nitrate | Detected | Dihydrocamalexic acid accumulates ~5-fold higher in the pad3 mutant, identifying it as the likely substrate for the PAD3 enzyme. | nih.govresearchgate.net |

| pad3 Mutant | Silver Nitrate | Accumulated ~5-fold vs. Wild-Type | ||

| Wild-Type Arabidopsis | Control (No Treatment) | Undetectable | The compound is part of an induced defense pathway, not constitutively present. | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying volatile and semi-volatile organic compounds. researchgate.netshimadzu.com In the study of this compound, GC-MS was employed to confirm the identity of the enzymatic reaction product. researchgate.netgcms-id.ca After incubating this compound with microsomes containing the recombinant enzyme CYP71B15, the reaction mixture was analyzed. nih.gov GC-MS analysis, particularly using high-resolution MS, confirmed that the product was camalexin. researchgate.netnih.gov This identification was based on matching both the molecular composition and the mass spectrum of the product with an authentic camalexin standard. nih.gov This step was crucial for verifying the specific function of the enzyme acting on dihydrocamalexic acid. gcms-id.camdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Enzymatic Assays and Recombinant Protein Expression

To definitively establish the function of enzymes involved in the metabolism of this compound, researchers use in vitro enzymatic assays coupled with recombinant protein expression systems. nih.govlevprot.com These approaches allow for the study of a single, isolated enzyme's activity on a specific substrate under controlled conditions.

Heterologous expression involves introducing a gene from one organism into a host organism, such as yeast or bacteria, to produce the corresponding protein. mdpi.commdpi.com Yeast, particularly Saccharomyces cerevisiae, is a favored system for expressing plant cytochrome P450 enzymes because it is a eukaryote that can perform necessary post-translational modifications and has the membrane structures required for these enzymes to function correctly. formulationbio.comnih.gov

To study the final step in camalexin biosynthesis, the Arabidopsis gene PAD3 (encoding the cytochrome P450 enzyme CYP71B15) was expressed in the yeast strain WAT11, which also carries the Arabidopsis cytochrome P450 reductase (ATR1) necessary for P450 activity. researchgate.netnih.gov Microsomes were then prepared from these yeast cultures. When these microsomes were incubated with this compound in the presence of the cofactor NADPH, they successfully converted the substrate into camalexin. nih.govresearchgate.net In contrast, control experiments using yeast transformed with an empty vector showed no such activity, proving that CYP71B15 is the enzyme responsible for this conversion. nih.gov

Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. scispace.comepa.gov They are rich in membrane-bound enzymes like cytochrome P450s and are widely used for in vitro metabolism studies. scispace.com

Microsomal preparations from two sources were central to understanding the role of this compound:

Yeast-expressed CYP71B15: As described above, microsomes from yeast heterologously expressing CYP71B15 were used to demonstrate the enzyme's function. researchgate.netnih.gov These assays established that the reaction is dependent on the cofactor NADPH and allowed for the determination of enzyme kinetics, such as the apparent Michaelis constant (Km) for this compound, which was found to be 26.8 µM. researchgate.netnih.gov

Arabidopsis Leaves: Microsomes were also isolated directly from Arabidopsis leaves. oup.comresearchgate.net Preparations from wild-type plants induced with silver nitrate could convert this compound to camalexin. nih.gov Crucially, microsomes from induced pad3 mutant plants were unable to perform this reaction. researchgate.netnih.gov This in vitro result mirrored the in vivo findings from metabolomic studies and confirmed that the PAD3 gene product is essential for the final step of camalexin biosynthesis. nih.gov

| Microsome Source | Substrate | Result | Conclusion | Reference |

|---|---|---|---|---|

| Yeast expressing CYP71B15 (+NADPH) | This compound | Camalexin produced | CYP71B15 directly catalyzes the conversion. | researchgate.netnih.gov |

| Yeast with empty vector (+NADPH) | This compound | No camalexin produced | The observed activity is specific to CYP71B15. | nih.gov |

| Induced Wild-Type Arabidopsis | This compound | Camalexin produced | The native enzyme in the plant performs the conversion. | nih.gov |

| Induced pad3 Mutant Arabidopsis | This compound | No camalexin produced | The PAD3 gene product is essential for the reaction in vivo. | researchgate.netnih.gov |

| Yeast expressing CYP71B15 | (R)-Dihydrocamalexic acid | Camalexin produced | The enzyme can also convert the (R)-enantiomer, albeit with a higher Km (45.5 µM), indicating lower affinity. | researchgate.netnih.gov |

Heterologous Expression Systems (e.g., Yeast) for Enzyme Functionality

Genetic Manipulation and Mutant Analysis

Genetic manipulation, particularly through the analysis of mutants, has been a cornerstone in defining the position of this compound within the camalexin biosynthetic pathway. By disrupting specific genes, researchers can observe the resulting metabolic bottlenecks, which often lead to the accumulation of precursors.

Use of Knockout/Knockdown Mutants (e.g., pad3, cyp79b2/cyp79b3)

The study of knockout and knockdown mutants has provided definitive evidence for the role of this compound.

The phytoalexin deficient 3 (pad3) mutant has been instrumental in identifying this compound. capes.gov.brresearchgate.net The PAD3 gene encodes the cytochrome P450 enzyme CYP71B15, which was hypothesized to be a camalexin biosynthetic gene. nih.govportlandpress.com In pad3 mutant plants, camalexin production is severely diminished. researchgate.netpnas.org Crucially, upon induction with agents like silver nitrate or upon pathogen infection, these mutants accumulate the immediate precursor to the blocked enzymatic step. nih.govoup.com Liquid chromatography-mass spectrometry (LC-MS) analysis of leaf extracts from silver nitrate-treated pad3 mutants revealed an approximately five-fold accumulation of dihydrocamalexic acid compared to wild-type plants, where it was undetectable in control leaves. nih.govresearchgate.netresearchgate.net This accumulation strongly indicated that dihydrocamalexic acid is the substrate for the CYP71B15 (PAD3) enzyme. capes.gov.brportlandpress.comresearchgate.net Further experiments using microsomes isolated from pad3 mutants confirmed that they were incapable of converting dihydrocamalexic acid to camalexin. capes.gov.brnih.gov

The cyp79b2/cyp79b3 double knockout mutant provides complementary evidence. These mutants are deficient in the enzymes CYP79B2 and CYP79B3, which catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx), an early and essential step in the pathway. portlandpress.compnas.orgnih.govnih.gov Consequently, the cyp79b2/cyp79b3 double mutant is completely devoid of camalexin and its precursors, including this compound. pnas.orgnih.govfrontiersin.org The value of this mutant lies in chemical complementation assays. By externally supplying pathway intermediates, researchers can determine their position relative to the genetic block. Supplying this compound to the cyp79b2/cyp79b3 mutant successfully restores camalexin synthesis to wild-type levels, unequivocally demonstrating that it is a downstream intermediate in the biosynthetic pathway. capes.gov.brnih.govfrontiersin.orgresearchgate.net

| Mutant Line | Gene(s) Disrupted | Enzyme(s) Affected | Phenotype Regarding Camalexin Pathway | Key Finding for this compound |

|---|---|---|---|---|

| pad3 | PAD3 (CYP71B15) | Cytochrome P450 71B15 | Camalexin deficient; Accumulates the immediate precursor. researchgate.netnih.gov | Accumulates this compound, identifying it as the substrate for CYP71B15. nih.govoup.comresearchgate.net |

| cyp79b2/cyp79b3 | CYP79B2, CYP79B3 | Cytochrome P450 79B2, Cytochrome P450 79B3 | Devoid of camalexin and its upstream precursor, IAOx. pnas.orgnih.gov | Its camalexin-deficient phenotype is rescued by feeding with this compound, proving it is a pathway intermediate. nih.govfrontiersin.orgresearchgate.net |

Overexpression Studies (e.g., 35S::CYP71B15)

In contrast to knockout mutants, overexpression studies aim to increase the quantity of a specific enzyme to analyze its effect on metabolic flux. The generation of Arabidopsis lines overexpressing the CYP71B15 gene under the control of the strong constitutive cauliflower mosaic virus 35S promoter (35S::CYP71B15) has provided further confirmation of its function. nih.gov

Microsomes isolated from the leaves of these 35S::CYP71B15 transgenic plants were shown to be highly effective at converting dihydrocamalexic acid into camalexin. capes.gov.brresearchgate.netnih.gov Notably, this activity was present even in uninduced plants, whereas in wild-type plants, the activity is only strongly observed after induction with elicitors like silver nitrate. nih.govresearchgate.net One specific overexpression line demonstrated a 44-fold increase in the constitutive expression of CYP71B15 compared to the wild type. nih.gov These results confirm that CYP71B15 is sufficient to catalyze the final step in camalexin biosynthesis and that this compound is its direct substrate. portlandpress.com

Precursor Feeding Studies with Labeled Compounds

Precursor feeding studies, often using isotopically labeled compounds, are a classic biochemical technique to trace metabolic pathways. In the context of this compound, these experiments have been crucial for verifying its role and the stereospecificity of the enzymes involved.

The most direct feeding experiments involved supplying dihydrocamalexic acid itself to mutant plants. As previously mentioned, feeding this compound to the camalexin-null cyp79b2/cyp79b3 mutant restores camalexin production. nih.govfrontiersin.orgresearchgate.net This chemical complementation is a powerful line of evidence.

Furthermore, these studies have explored the stereochemistry of the pathway. The natural precursor is believed to be the (S)-enantiomer, derived from L-cysteine. When the cyp79b2/cyp79b3 mutant was fed with this compound, it produced wild-type levels of camalexin. nih.govresearchgate.net When fed the unnatural (R)-enantiomer, derived from D-cysteine, camalexin was also produced, but to a much lesser extent. nih.govresearchgate.net This demonstrates that the enzyme CYP71B15 can act on both enantiomers but shows a clear preference for the naturally occurring (S)-form, which is a common feature of biological enzymes. nih.gov Feeding experiments with Cys(IAN) in the pad3 mutant led to its accumulation, while feeding it to the cyp79b2 cyp79b3 mutant restored camalexin synthesis, placing Cys(IAN) as a precursor to dihydrocamalexic acid. oup.comnih.gov

| Compound Fed | Plant Genotype | Treatment | Result | Conclusion |

|---|---|---|---|---|

| This compound | cyp79b2/cyp79b3 | Silver nitrate induction | Wild-type levels of camalexin produced. nih.govresearchgate.net | Confirms dihydrocamalexic acid is a downstream precursor of camalexin. |

| (R)-Dihydrocamalexic acid | cyp79b2/cyp79b3 | Silver nitrate induction | Camalexin produced, but at significantly lower levels than with the (S)-enantiomer. nih.gov | CYP71B15 shows a strong substrate preference for the (S)-enantiomer. |

| Cys(IAN) | cyp79b2 cyp79b3 | Silver nitrate induction | Camalexin synthesis was restored. oup.comnih.gov | Cys(IAN) is an intermediate in the camalexin pathway, upstream of dihydrocamalexic acid. |

Transcriptomics and Gene Expression Analysis (e.g., RT-PCR, Reporter-Gene Analysis)

Transcriptomic studies investigate the expression levels of genes under different conditions, providing insight into the regulation of metabolic pathways. For this compound, this involves analyzing the expression of the genes responsible for its synthesis and conversion, primarily CYP71B15 (PAD3).

Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and microarray analyses have shown that the genes of the camalexin biosynthetic pathway are coordinately upregulated upon pathogen infection or elicitor treatment. pnas.orgfrontiersin.org Specifically, the transcript level of CYP71B15 is strongly induced by pathogens and abiotic elicitors like silver nitrate. pnas.orgresearchgate.net

Reporter-gene analysis has been used to visualize where and when these genes are activated. By fusing the promoter of the CYP71B15 gene to a reporter gene like β-glucuronidase (GUS), researchers created CYP71B15p::GUS transgenic plants. nih.gov In these plants, GUS activity, which produces a blue color, is observed specifically and locally at the sites of infection or silver nitrate application. nih.govresearchgate.net This localized induction of CYP71B15 expression matches the localized accumulation of camalexin, indicating that the entire pathway, including the conversion of this compound, is activated at the site of stress. nih.gov This ensures the efficient production of the defensive compound precisely where it is needed, without wasting resources throughout the plant. Analysis of transcription factors has further revealed that proteins like WRKY33 and ANAC042 are involved in activating the expression of CYP71B15 and other pathway genes. frontiersin.orgnih.govnih.gov

Future Research Directions and Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthetic pathway leading to camalexin (B168466) has been largely mapped out, but some steps remain to be fully characterized. wikipedia.orgresearcher.life (S)-dihydrocamalexic acid is known to be the direct precursor to camalexin, a conversion catalyzed by the cytochrome P450 enzyme CYP71B15 (also known as PAD3). researchgate.netnih.govoup.com This final step involves an oxidative decarboxylation. nih.gov However, the precise enzymatic steps leading from indole-3-acetonitrile (B3204565) (IAN) to this compound are not entirely understood. nih.gov It is known that IAN is conjugated to glutathione (B108866) to form a glutathione-indole-3-acetonitrile conjugate, which is then converted to cysteine-indole-3-acetonitrile (Cys(IAN)). researchgate.net Surprisingly, research has shown that Cys(IAN) itself can serve as a substrate for the multifunctional enzyme CYP71B15, which can catalyze both the formation of the thiazoline (B8809763) ring to produce dihydrocamalexic acid and the subsequent conversion to camalexin. nih.gov Further research is needed to definitively identify all the enzymes and intermediate compounds involved in the conversion of IAN to this compound and to understand the potential multifunctionality of enzymes like CYP71B15 in this pathway. nih.govnih.gov

Comprehensive Regulatory Networks of this compound Production

The production of this compound is tightly regulated as part of the plant's defense response. This regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes. Several transcription factors, such as WRKY33 and R2R3-MYB proteins (MYB34, MYB51, and MYB122), have been identified as key regulators of the camalexin biosynthetic pathway. frontiersin.org WRKY33 directly activates the expression of genes like CYP71A13 and CYP71B15/PAD3. frontiersin.org The MYB transcription factors, on the other hand, primarily control the production of indole-3-acetaldoxime (IAOx), a crucial precursor for both camalexin and indole (B1671886) glucosinolates. frontiersin.org

Furthermore, the regulation of this pathway is influenced by various signaling molecules and phytohormones, including jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577), although their roles can be complex and sometimes contradictory depending on the specific plant-pathogen interaction. mdpi.com Epigenetic modifications, such as the co-localization of activating (H3K18ac) and repressive (H3K27me3) histone marks on camalexin biosynthesis genes, also play a role in the rapid induction of this defense pathway. nih.gov Future research should aim to build a more comprehensive model of the regulatory network, integrating transcriptional, post-transcriptional, and epigenetic controls. Understanding how these different regulatory layers interact to fine-tune the production of this compound in response to various biotic and abiotic stresses will be crucial. researchgate.netfrontiersin.org

Structural Biology of Key Enzymes (e.g., CYP71B15) and Substrate Binding

Understanding the three-dimensional structure of key enzymes in the this compound pathway is essential for a detailed mechanistic understanding of their function. The cytochrome P450 enzyme CYP71B15/PAD3, which catalyzes the final step in camalexin biosynthesis, is a prime target for structural biology studies. researchgate.netscispace.comumn.edu Determining the crystal structure of CYP71B15, both alone and in complex with its substrate, this compound, would provide invaluable insights into its catalytic mechanism and substrate specificity. nih.gov It has been shown that CYP71B15 preferentially converts the (S)-enantiomer of dihydrocamalexic acid to camalexin. nih.gov Structural data could explain this stereospecificity and reveal the specific amino acid residues involved in substrate binding and catalysis. This knowledge could also shed light on the multifunctional nature of this enzyme, which may also be involved in earlier steps of the pathway. nih.gov Such structural information would be foundational for future protein engineering efforts aimed at modifying the enzyme's activity or substrate preference.

Ecological Significance and Evolutionary Dynamics in Plant-Pathogen Interactions

This compound and its end-product, camalexin, are key players in the chemical warfare between plants and pathogens. While camalexin has been shown to inhibit the growth of certain pathogens, the direct antimicrobial activity of this compound appears to be low. mcmaster.ca However, evidence suggests that intercellular accumulation of dihydrocamalexic acid contributes to age-related resistance in Arabidopsis against Pseudomonas syringae. mcmaster.ca This indicates that its role may extend beyond being a simple biosynthetic intermediate.

Future research should focus on dissecting the specific ecological roles of this compound in various plant-microbe interactions, including with pathogenic and beneficial microbes. Investigating the evolutionary dynamics of the biosynthetic pathway for this compound across different plant species, particularly within the Brassicaceae family, could reveal how this defense mechanism has evolved in response to different pathogen pressures. frontiersin.org Understanding the co-evolutionary arms race between plants producing these compounds and pathogens evolving mechanisms to detoxify them will provide a deeper understanding of plant immunity. mdpi.com

Q & A

Q. What are the key enzymatic steps in the biosynthesis of (S)-dihydrocamalexic acid, and how are they experimentally validated?

this compound (DHCA) is synthesized via the camalexin pathway in Arabidopsis thaliana. The pathway begins with tryptophan conversion to indole-3-acetonitrile (IAN) by CYP79B2/B3 enzymes. Subsequent conjugation with cysteine forms a glutathione intermediate, which is processed into DHCA by CYP71B15 (PAD3). Experimental validation includes:

- Mutant analysis : pad3 mutants fail to oxidize DHCA to camalexin, confirming CYP71B15’s role .

- In vivo feeding : Silver nitrate-induced cyp79b2/cyp79b3 mutants incubated with DHCA restore camalexin production, confirming pathway hierarchy .

- GC-MS : High-resolution mass spectrometry with DB-5 columns (30 m × 0.25 mm, helium carrier gas) identifies DHCA intermediates .

Q. What analytical methods are recommended for quantifying this compound in plant tissues?

- GC-high-resolution MS : Optimal separation uses a J&W Scientific DB-5 capillary column (0.25-mm film thickness) with helium carrier gas (30 mL s⁻¹). Electron ionization at 70 eV and perfluorokerosine internal standards ensure precision .

- RT-qPCR : Validates transcriptional regulation of pathway genes (e.g., CYP71B15, MYB122) under stress conditions, with normalization to housekeeping genes .

- Metabolite profiling : Quantify DHCA via LC-MS/MS with collision-induced dissociation, using deuterated camalexin as an internal standard .

Q. How do genetic factors like pad3 mutations influence this compound accumulation?

pad3 mutants lack functional CYP71B15, causing DHCA accumulation due to blocked oxidative decarboxylation. This is confirmed via:

- GUS staining : CYP71B15p::GUS constructs show pathogen-inducible promoter activity, linking gene expression to DHCA turnover .

- Complementation assays : Feeding DHCA to pad3 mutants restores camalexin biosynthesis, confirming enzymatic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in transcriptional regulation of the DHCA pathway under biotic stress?

Discrepancies in gene expression data (e.g., MYB122 vs. NAC042 regulation) require:

- Multi-omics integration : Combine RNA-Seq (FPKM values) with proteomics to distinguish transcriptional vs. post-translational control .

- Mutant epistasis : Cross myb122 and nac042 mutants to dissect hierarchical gene interactions .

- Time-course experiments : Track DHCA and camalexin levels post-pathogen inoculation to correlate metabolite dynamics with gene expression .

Q. What experimental designs are optimal for studying DHCA’s role in plant-microbe interactions?

- Pathogen challenge : Infect Arabidopsis with Pseudomonas syringae or Alternaria alternata, followed by DHCA quantification at 8–24 h post-inoculation .

- Hormonal crosstalk : Apply jasmonic acid or salicylic acid inhibitors to isolate DHCA-specific signaling .

- Spatial analysis : Use laser-capture microdissection to profile DHCA in epidermal vs. mesophyll tissues during infection .

Q. How can enzyme kinetics of CYP71B15 be characterized for DHCA oxidation?

- Recombinant protein assays : Express CYP71B15 in E. coli or yeast, purify via affinity chromatography, and measure activity using:

- Substrate saturation : Vary DHCA concentrations (0–100 µM) to calculate Kₘ and Vₘₐₓ .